molecular formula C13H21NO2S B025314 m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- CAS No. 106270-88-6

m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-

Cat. No. B025314
M. Wt: 255.38 g/mol
InChI Key: DBEKNFDHJQPQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of m-ANISIDINE is not fully understood. However, it is believed to work by binding to specific sites on proteins and altering their function. This can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of these processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of m-ANISIDINE are varied and depend on the specific biological process being studied. However, some of the effects that have been observed include changes in enzyme activity, alterations in protein-ligand interactions, and changes in cell signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using m-ANISIDINE in lab experiments is its high specificity for certain proteins and biological processes. This allows researchers to study these processes in detail and gain a better understanding of their function. However, one limitation of using m-ANISIDINE is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving m-ANISIDINE. Some possible areas of study include the development of new drugs based on its structure, the use of m-ANISIDINE as a tool to study protein-protein interactions, and the development of new techniques for labeling and tracking proteins in live cells.
In conclusion, m-ANISIDINE is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an important compound for understanding the mechanisms of various biological processes, and it has the potential to lead to the development of new drugs and therapies in the future.

Synthesis Methods

The synthesis of m-ANISIDINE involves the reaction of 4-methoxyaniline with 5-bromopentan-1-ol in the presence of a base catalyst. The resulting product is then treated with sodium hydrosulfide to replace the bromine group with a thiol group, resulting in the formation of m-ANISIDINE.

Scientific Research Applications

M-ANISIDINE has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein-ligand interactions, as it can be used to label proteins and track their interactions with other molecules. It has also been used in the study of enzyme kinetics and in the development of new drugs.

properties

CAS RN

106270-88-6

Product Name

m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

3-methoxy-4-(5-methylsulfanylpentoxy)aniline

InChI

InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3

InChI Key

DBEKNFDHJQPQEI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC

Other CAS RN

106270-88-6

synonyms

3-methoxy-4-(5-methylsulfanylpentoxy)aniline

Origin of Product

United States

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